1-(4-ethoxyphenyl)-3-[(2-oxo-2-phenylethyl)sulfanyl]-1,2-dihydropyrazin-2-one
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Overview
Description
1-(4-ethoxyphenyl)-3-[(2-oxo-2-phenylethyl)sulfanyl]-1,2-dihydropyrazin-2-one is a heterocyclic compound that features a pyrazinone core substituted with ethoxyphenyl and phenacylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethoxyphenyl)-3-[(2-oxo-2-phenylethyl)sulfanyl]-1,2-dihydropyrazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(4-ethoxyphenyl)-1-(naphthalen-1-yl)prop-2-en-1-one with hydrazine hydrate in an acetic acid medium . The reaction is carried out under reflux conditions for several hours, and the progress is monitored using thin-layer chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-(4-ethoxyphenyl)-3-[(2-oxo-2-phenylethyl)sulfanyl]-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced pyrazinone derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1-(4-ethoxyphenyl)-3-[(2-oxo-2-phenylethyl)sulfanyl]-1,2-dihydropyrazin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-ethoxyphenyl)-3-[(2-oxo-2-phenylethyl)sulfanyl]-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-(4-Ethoxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one: A precursor in the synthesis of the target compound.
4′-Ethoxyphenyl-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide: A related compound with similar structural features.
Uniqueness
1-(4-ethoxyphenyl)-3-[(2-oxo-2-phenylethyl)sulfanyl]-1,2-dihydropyrazin-2-one is unique due to its specific substitution pattern on the pyrazinone core, which imparts distinct chemical and biological properties. Its combination of ethoxyphenyl and phenacylsulfanyl groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-phenacylsulfanylpyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-2-25-17-10-8-16(9-11-17)22-13-12-21-19(20(22)24)26-14-18(23)15-6-4-3-5-7-15/h3-13H,2,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTAGXKBBSGNBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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